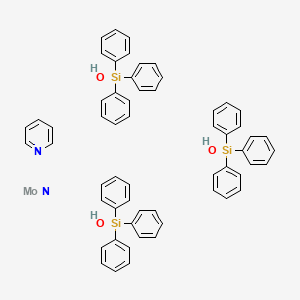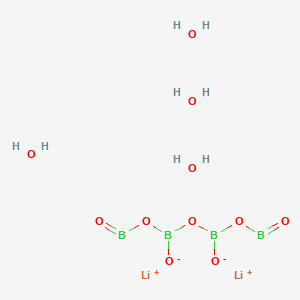
Chlorobis(ethylene)iridium(I) Dimer
Overview
Description
Chlorobis(ethylene)iridium(I) Dimer is a chemical compound that contains iridium, chlorine, and ethylene. It is a dimeric complex that consists of two iridium atoms linked by two bridging chlorine atoms and coordinated to two ethylene ligands . It is commonly used as a catalyst in organic synthesis, particularly in the hydrogenation of unsaturated organic compounds .
Synthesis Analysis
The synthesis of this compound involves the use of an iridium complex with a hydrocarbon-based ligand. The reaction vessel is opened periodically to vent excess ethylene pressure. The solvent is then reduced, and ethylene is bubbled through for 5 minutes .Molecular Structure Analysis
The molecule consists of two bridging chloride ligands and four ethylene ligands . The molecular formula is C8H16Cl2Ir2 and the molecular weight is 567.55 .Chemical Reactions Analysis
This compound is used as a catalyst in various reactions. It is involved in C-H Activation, C-X (Non-Halogen) Bond Formation, and C-H Bond Activation Reaction .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius. It should be stored under inert gas at a temperature below 0°C. It is sensitive to air and heat .Scientific Research Applications
Complex Formation and Reactions
- Chlorobis(ethylene)iridium(I) dimer forms mixed ethylenetetrafluoroethylene complexes with C2F4, which undergo transformations upon addition of neutral ligands or alkenes, such as cyclooctene and 1,5-cyclooctadiene. This reactivity suggests potential applications in complex synthesis and ligand substitution reactions (van Gaal & van der Ent, 1973).
Formation of Monomer Complexes
- The dimer can form unstable penta-coordinated compounds that upon ethylene dissociation generate planar chlorine-bridged dimers. This behavior demonstrates its potential in the synthesis of monomer complexes and study of metal-alkene interactions (Onderdelinden & Ent, 1972).
Addition Products with Other Ligands
- The synthesis of addition products with ligands like triphenylphosphine, allene, and sulfur dioxide has been reported. These compounds have potential applications in the exploration of new iridium(I) complexes with diverse ligands (Ent & Onderdelinden, 1973).
Precatalyst for Reactions
- The complex has been studied as a precatalyst in oxygen-evolution reactions. The results suggest its role in catalytic processes and the development of new catalysts (Madadkhani, Allakhverdiev, & Najafpour, 2020).
Support for Molecular Catalysts
- In research exploring metal-organic frameworks, chlorobis(ethylene)iridium(I) complexes have been utilized as supports for molecular catalysts, indicating their potential in heterogeneous catalysis (Yang et al., 2015).
Microwave-Accelerated Synthesis
- The dimer has been used in microwave-accelerated syntheses of iridium(III) complexes, highlighting its utility in facilitating rapid and efficient complex formation (Orwat et al., 2020).
Electroluminescent Applications
- Chlorobis(ethylene)iridium(I) dimers have been investigated in the context of electroluminescence, particularly in the development of light-emitting materials and devices (Chen et al., 2007).
Safety and Hazards
Chlorobis(ethylene)iridium(I) Dimer can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
ethene;iridium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4.2ClH.2Ir/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGDBTYHWLDKQG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Ir].[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2Ir2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39722-81-1 | |
| Record name | Chlorobis(ethylene)iridium(I) Dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




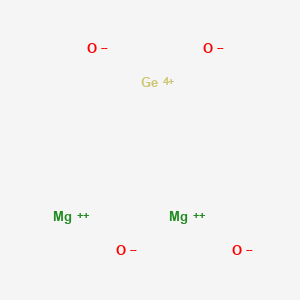
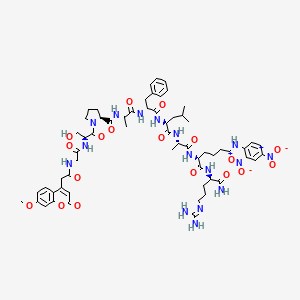

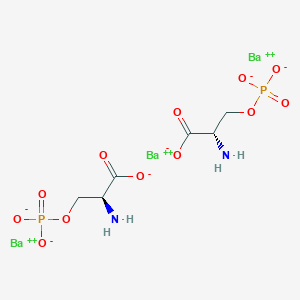
![L-Aspartic acid,[2,3-3H]](/img/structure/B1516182.png)




![(E)-3-[1-(7-Methoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamido]propyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B1516195.png)
